molecular formula C8H9F2NO B1307481 2,4-Difluoro-3-methoxybenzylamine CAS No. 717094-51-4

2,4-Difluoro-3-methoxybenzylamine

Cat. No. B1307481
CAS RN: 717094-51-4
M. Wt: 173.16 g/mol
InChI Key: AAZMLHVLBRWOGC-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxybenzylamine is a chemical compound with the molecular formula C8H9F2NO . It has a molecular weight of 173.16 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

Photophysical Behavior in Fluorogenic Molecules

A study on the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules illuminating the Spinach RNA aptamer, highlights the use of 2,4-Difluoro-3-methoxybenzylamine. The research delves into the impact of solvent interactions on the fluorescence of these molecules, indicating the sensitivity of DFHBI-type molecules to pH and solvent-specific interactions, such as hydrogen bonding and polarity (Santra et al., 2019).

Synthesis and Reactivity in Organic Chemistry

Several studies explore the synthesis and reactivity of compounds related to this compound. One research presents the synthesis of secondary amines from primary amines via 2-Nitrobenzenesulfonamides, using compounds structurally similar to this compound (Kurosawa et al., 2003). Another study focuses on the enantioselective synthesis of unsaturated amino acids employing a similar methodology (Alcón et al., 1999).

Electrosynthesis and Non-Covalent Interactions

The electrosynthesis and non-covalent interaction of compounds containing 2-methoxybenzylamine, a structurally related compound, were investigated. The study discusses the formation of a proton transfer complex between benzoxazole and 3,5-di-tert-butylcatechol (Salehzadeh & Nematollahi, 2014).

Analytical Characterization in Hallucinogenic Substances

A publication discusses the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. The study focuses on the identification and analytical properties of these compounds (Zuba & Sekuła, 2013).

Receptor Interaction Profiles in Psychoactive Substances

Another significant study characterizes the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs), providing insights into their pharmacological properties (Rickli et al., 2015).

Safety and Hazards

The compound is classified as dangerous, with the hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2,4-difluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZMLHVLBRWOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394314
Record name 2,4-Difluoro-3-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

717094-51-4
Record name 2,4-Difluoro-3-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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